CCG-203971

Cytotoxicity In vivo tolerability PC-3 cells

CCG-203971 is the definitive Rho/MRTF/SRF pathway inhibitor for studies requiring the broadest published in vivo validation. Unlike first-gen CCG-1423 (high cytotoxicity) or later analogs such as CCG-222740 (limited validation breadth), CCG-203971 offers a well-characterized safety profile with proven efficacy across dermal, pulmonary, hepatic, and renal fibrosis models, plus melanoma metastasis studies. Its molecular target—pirin—is validated by ITC and X-ray crystallography, ensuring mechanistic rigor. Recommended dosing: 100 mg/kg IP BID in murine models. Note: limited oral PK necessitates IP or local delivery. Choose CCG-203971 for experimental confidence backed by extensive peer-reviewed validation.

Molecular Formula C23H21ClN2O3
Molecular Weight 408.9 g/mol
Cat. No. B606538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG-203971
SynonymsCCG-203971;  CCG 203971;  CCG203971.
Molecular FormulaC23H21ClN2O3
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H21ClN2O3/c24-19-8-10-20(11-9-19)25-22(27)18-6-2-12-26(15-18)23(28)17-5-1-4-16(14-17)21-7-3-13-29-21/h1,3-5,7-11,13-14,18H,2,6,12,15H2,(H,25,27)
InChIKeyHERLZBNILRVHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCG-203971 Procurement Guide: Second-Generation Rho/MRTF/SRF Pathway Inhibitor for Fibrosis and Metastasis Research


CCG-203971 (CAS 1443437-74-8) is a second-generation, small-molecule inhibitor of the Rho/MRTF/SRF transcriptional pathway, chemically modified from the first-generation lead CCG-1423 to reduce off-target cytotoxicity [1]. It functions by inhibiting Rho-mediated gene transcription via the MRTF-A/SRF axis, with a primary molecular target identified as pirin, an iron-dependent co-transcription factor [2]. CCG-203971 has been extensively validated across multiple in vivo fibrosis models (dermal, pulmonary, hepatic) and cancer metastasis models (melanoma, prostate), establishing it as a well-characterized tool compound for dissecting MRTF-dependent biology [3].

Why CCG-203971 Cannot Be Substituted with Generic Rho/MRTF Pathway Inhibitors


Rho/MRTF pathway inhibitors are not functionally interchangeable due to substantial divergence in potency, toxicity profiles, and validated in vivo efficacy across this compound series. While CCG-1423 (the first-generation lead) shows greater in vitro potency (IC50 = 1 μM for PC-3 migration), it carries significant cytotoxicity that limits its utility in long-term studies . Conversely, later-generation analogs such as CCG-222740 exhibit superior in vitro potency in collagen contraction assays (IC50 = 5 μM vs CCG-203971's ~25 μM) but lack the extensive multi-organ fibrosis validation that CCG-203971 possesses [1]. Furthermore, CCG-203971 suffers from modest in vivo potency and poor pharmacokinetics (PK), which prompted the development of CCG-232601 and CCG-257081; these optimized analogs achieve >10-fold higher plasma exposure and oral bioavailability but have substantially narrower published validation breadth [2]. Therefore, selection among this series hinges critically on the specific experimental endpoint—potency, toxicity tolerance, PK requirements, or breadth of existing validation—making generic substitution scientifically unsound.

CCG-203971 Comparative Evidence: Quantitative Differentiation Data for Procurement Decisions


CCG-203971 vs. CCG-1423: Reduced Cytotoxicity Enables Higher Tolerated In Vivo Dosing

CCG-203971 was designed as a second-generation analog of CCG-1423 specifically to address the first-generation compound's cytotoxicity limitations. In PC-3 prostate cancer cells, CCG-203971 shows no cytotoxicity in WST-1 assays at concentrations up to 100 μM, whereas CCG-1423 exhibits measurable cytotoxicity at concentrations required for pathway inhibition . This reduced toxicity profile translates directly to in vivo tolerability: CCG-203971 is well tolerated in mice at intraperitoneal doses up to 100 mg/kg administered over 5 days, enabling longer-duration efficacy studies than feasible with CCG-1423 . The trade-off is a modest reduction in potency in the PC-3 migration assay (IC50 = 4.2 μM for CCG-203971 vs 1 μM for CCG-1423) .

Cytotoxicity In vivo tolerability PC-3 cells WST-1 assay

CCG-203971 SRE.L Luciferase Reporter Potency: Clarifying the Dual IC50 Values in Literature

Multiple vendors report different IC50 values for CCG-203971 in SRE.L luciferase reporter assays due to variations in assay conditions and cell lines. In PC-3 prostate cancer cells under RhoC-mediated activation, CCG-203971 inhibits SRE-regulated gene transcription with an IC50 of 6.4 μM (pIC50 = 5.19), achieving 87% inhibition of SRE activation at 100 μM [1]. In SK-Mel-147 melanoma cells, which overexpress RhoC, the IC50 is 5.3 μM (pIC50 = 5.28) [2]. The frequently cited IC50 of 0.64 μM reported by some vendors likely reflects an alternative assay condition (possibly RhoA/C-activated SRE-luciferase in a different cellular context) . For experimental reproducibility, researchers should reference the specific cell line and activation conditions when comparing potency data. In contrast, the optimized analog CCG-232601 shows improved potency in HEK293T cells with an IC50 of 0.55 μM in a luciferase reporter assay .

SRE.L luciferase Reporter gene assay PC-3 cells SK-Mel-147 cells

CCG-203971 vs. CCG-222740: In Vivo Functional Efficacy Trade-offs in a Preclinical Fibrosis Model

In a validated rabbit model of scar tissue formation after glaucoma filtration surgery, both CCG-203971 and the later-generation analog CCG-222740 were evaluated for their ability to prevent fibrosis. CCG-203971 increased the long-term surgical success rate by 33% (P < 0.01) compared to control, while CCG-222740 achieved a 67% improvement (P < 0.0005) [1]. This functional difference correlates with in vitro potency: CCG-222740 is five times more potent than CCG-203971 in a fibroblast-mediated collagen contraction assay (IC50 = 5 μM vs ~25 μM) and demonstrates greater inhibition of MRTF/SRF target genes and α-smooth muscle actin (α-SMA) protein expression [1]. Notably, neither compound caused detectable epithelial toxicity or systemic side effects in this model, distinguishing both from the clinical standard mitomycin-C which exhibits significant epithelial toxicity [1].

Collagen contraction α-SMA expression Glaucoma filtration surgery Scar tissue formation

CCG-203971 PK Limitations Define Its Utility Window Relative to Optimized Analog CCG-232601

Systematic medicinal chemistry efforts to improve the pharmacokinetic (PK) profile of CCG-203971 revealed that the parent compound suffers from modest in vivo potency and poor PK, making it unsuitable for long-term oral efficacy studies [1]. This limitation prompted the development of CCG-232601, an analog that achieves over 10-fold higher plasma exposure in mice following oral administration [1]. In a head-to-head in vivo fibrosis comparison, CCG-232601 administered orally at 50 mg/kg inhibited bleomycin-induced dermal fibrosis to an extent comparable to CCG-203971 given intraperitoneally at a 4-fold higher dose (200 mg/kg) [1]. Additionally, CCG-232601 inhibits MRTF-dependent transcription in HEK293T cells with an IC50 of 0.55 μM and reduces α-SMA expression in TGF-β-stimulated human dermal fibroblasts to 31% of control at 10 μM .

Pharmacokinetics Plasma exposure Metabolic stability Oral bioavailability

CCG-203971 Molecular Target Identification: Pirin Binding Distinguishes This Series from ROCK Inhibitors

Affinity isolation-based target identification efforts have identified pirin, an iron-dependent co-transcription factor, as a direct molecular target of the CCG-1423/CCG-203971 compound series [1]. Binding has been validated using isothermal titration calorimetry (ITC) and X-ray crystallography, with a recently developed analog (CCG-257081) confirmed to co-crystallize with pirin [1]. This mechanism distinguishes CCG-203971 from ROCK inhibitors (e.g., Y-27632, fasudil) which act upstream on Rho-associated kinases rather than at the level of transcriptional co-activation. The identification of pirin as a target provides mechanistic rationale for the observed inhibition of TGF-β-induced gene expression in primary dermal fibroblasts, a key fibrotic pathway [1]. Genetic approaches (siRNA) confirm that pirin modulates MRTF-dependent SRE.L luciferase reporter activity, directly linking target engagement to functional pathway inhibition [1].

Pirin Target identification ITC X-ray crystallography TGF-β

Multi-Organ In Vivo Fibrosis Validation: CCG-203971 Has the Broadest Published Evidence Base

CCG-203971 is unique among the CCG-series Rho/MRTF inhibitors in possessing published in vivo efficacy data across three distinct fibrotic organ systems. In pulmonary fibrosis, CCG-203971 significantly reduced lung collagen content in two independent murine models (bleomycin-induced and targeted type II alveolar epithelial injury), while promoting myofibroblast apoptosis and decreasing alveolar plasminogen activator inhibitor-1 [1]. In dermal fibrosis, CCG-203971 prevented bleomycin-induced skin thickening and collagen deposition, reducing skin thickness from 3.5-fold to 1.9-fold of control [2]. In hepatic fibrosis, CCG-203971 reduced liver collagen content in a CCl4-induced model, with histomorphometric analysis confirming decreased picrosirius red staining (P < 0.001) and reduced expression of COL1α1, α-SMA, and TGF-β mRNA (P < 0.05) [3]. Notably, CCG-203971 did not affect markers of inflammation in the liver model, suggesting a direct anti-fibrotic effect on hepatic stellate cells rather than indirect anti-inflammatory activity [3]. This breadth of organ-specific validation is not yet established for CCG-222740, CCG-232601, or CCG-257081, which have primarily been characterized in dermal or ocular fibrosis models.

Pulmonary fibrosis Dermal fibrosis Hepatic fibrosis Bleomycin model Myofibroblast apoptosis

CCG-203971 Optimal Application Scenarios for Research Procurement


Multi-Organ Fibrosis Mechanism Studies Requiring Extensive In Vivo Validation

CCG-203971 is the optimal choice for studies requiring a Rho/MRTF pathway inhibitor with the broadest published in vivo validation across multiple fibrotic organ systems. It has demonstrated statistically significant efficacy in reducing collagen deposition and promoting myofibroblast apoptosis in pulmonary, dermal, hepatic, and kidney fibrosis models [1]. This extensive validation literature provides a robust interpretive framework and reduces experimental risk compared to later-generation analogs with narrower characterization. Recommended dosing for fibrosis studies: 100 mg/kg IP twice daily in murine models [2].

Short-Term Proof-of-Concept Studies Where Cytotoxicity Must Be Minimized

For in vivo proof-of-concept experiments requiring extended dosing without compound-related toxicity, CCG-203971 offers a favorable safety window compared to the first-generation lead CCG-1423. It is well tolerated in mice at doses up to 100 mg/kg IP over 5 days and shows no cytotoxicity in WST-1 assays at concentrations up to 100 μM . This tolerability profile enables 1-2 week efficacy studies in fibrosis or metastasis models where CCG-1423's cytotoxicity would confound interpretation. Note that poor oral PK limits CCG-203971 to IP or local delivery routes [3].

Melanoma Metastasis Research Targeting RhoC-Overexpressing Tumors

CCG-203971 is validated for melanoma metastasis studies, particularly in RhoC-overexpressing contexts. In SK-Mel-147 cells (high RhoC expression), CCG-203971 inhibits cellular migration and invasion, decreases MRTF target gene expression, significantly reduces cell growth and clonogenicity, and causes G1 cell-cycle arrest [4]. In an experimental model of melanoma lung metastasis, pharmacologic inhibition with CCG-203971 reduced both the number and size of lung metastases, resulting in marked reduction of total lung tumor burden [4]. This compound is particularly suited for studies examining the role of RhoC-MRTF signaling in metastatic progression.

Pirin-Targeted Transcriptional Studies and TGF-β Pathway Dissection

With its defined molecular target (pirin) validated by ITC and X-ray crystallography [5], CCG-203971 is appropriate for mechanistic studies examining the role of pirin in MRTF-dependent transcription and TGF-β-induced gene expression. The compound inhibits TGF-β1-induced myofibroblast differentiation and expression of fibronectin, X-linked inhibitor of apoptosis, and plasminogen activator inhibitor-1 in lung fibroblasts [2]. This distinguishes it from ROCK inhibitors (e.g., Y-27632) which act upstream and do not directly engage the pirin-MRTF transcriptional axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCG-203971

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.